1-(3-Chloro-benzyl)-piperazine dihydrochloride chemical properties
1-(3-Chloro-benzyl)-piperazine dihydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Chloro-benzyl)-piperazine Dihydrochloride
Introduction
1-(3-Chloro-benzyl)-piperazine Dihydrochloride is a substituted piperazine derivative of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates the versatile piperazine scaffold, a common motif in pharmacologically active compounds, and a chlorinated benzyl group that allows for diverse synthetic modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and drug development professionals. Understanding these core attributes is fundamental to its effective use as a key building block in the synthesis of more complex molecular architectures and novel chemical entities. This document moves beyond simple data recitation to explain the causality behind its chemical behavior and the protocols used for its analysis, ensuring a robust and applicable understanding for laboratory practice.
Physicochemical Properties
The dihydrochloride salt form of 1-(3-Chloro-benzyl)-piperazine is typically employed in laboratory settings to enhance stability and handling characteristics compared to its free base form. The protonation of the two nitrogen atoms in the piperazine ring significantly influences its physical properties, most notably its solubility.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(3-chlorobenzyl)piperazine;dihydrochloride | |
| CAS Number | 23145-92-8 | [1] |
| Molecular Formula | C₁₁H₁₇Cl₃N₂ | [1] |
| Molecular Weight | 283.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder (inferred) | [2][3] |
| Melting Point | High melting point with decomposition expected. For comparison, 1-benzylpiperazine dihydrochloride melts at ~280°C.[3] | |
| Solubility | Soluble in water and methanol.[2] | |
| pKa (Free Base) | 9.10 ± 0.10 (Predicted) | [4] |
| Free Base CAS | 23145-91-7 | [4][5] |
| Free Base Formula | C₁₁H₁₅ClN₂ | [4][5] |
| Free Base MW | 210.70 g/mol | [4] |
| Free Base Form | Colorless to yellow liquid |[4] |
Stability and Storage: For maximum stability and to ensure a shelf life of up to two years, 1-(3-Chloro-benzyl)-piperazine dihydrochloride should be stored in a cool, dry, and well-ventilated area.[2][6] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[2][6]
Synthesis and Purification
The synthesis of 1-(3-Chloro-benzyl)-piperazine is most commonly achieved via a nucleophilic substitution reaction. This pathway is efficient and leverages readily available starting materials. The benzyl group serves as an effective blocking group for preparing monosubstituted piperazines, preventing the formation of undesired 1,4-disubstituted products.[3]
Causality of the Synthetic Approach: The core of the synthesis is the reaction between the secondary amine of the piperazine ring and the electrophilic benzylic carbon of 3-chlorobenzyl chloride. To selectively yield the mono-substituted product, the reaction stoichiometry is carefully controlled. A modification of the procedure first reported by Cymerman Craig, Rogers, and Tate uses a buffered system of piperazine and its salt to maintain a pH that favors mono-alkylation.[3]
Caption: A logical workflow for the analytical characterization of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and quantifying any related substances or impurities. A reverse-phase method is typically employed.
Protocol: Reverse-Phase HPLC for Purity Assessment This protocol is based on standard methods for analyzing related piperazine derivatives. [7]
-
Chromatographic System: An Agilent 1200 series or equivalent HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) bonded silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile/Methanol (85:15 v/v).
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-35 min: Linear gradient to 20% A, 80% B
-
35-45 min: Hold at 20% A, 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a suitable solvent to a known concentration (e.g., 0.2 mg/mL).
Rationale: The gradient elution allows for the effective separation of the relatively polar main compound from potential non-polar impurities arising from the synthesis. The acidic phosphate buffer ensures the protonation of the piperazine nitrogens, leading to sharp, symmetrical peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the compound's identity. It provides both retention time information and a mass spectrum that serves as a molecular fingerprint.
Methodology: The sample, typically after conversion to its more volatile free base form, is injected into the GC. The molecule is separated from other components and then ionized in the mass spectrometer. The resulting fragmentation pattern is characteristic of the molecule's structure. Key expected fragments would arise from the cleavage of the benzyl group (m/z 125/127) and fragmentation of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
-
¹H NMR: The spectrum is expected to show distinct signals for the different types of protons.
-
Aromatic Protons: A complex multiplet pattern between 7.0-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Benzylic Protons: A sharp singlet around 3.5 ppm, corresponding to the two protons of the -CH₂- group connecting the phenyl ring to the piperazine.
-
Piperazine Protons: Two multiplets (or broad singlets) between 2.5-3.5 ppm, representing the eight protons on the four -CH₂- groups of the piperazine ring. The signals may be broadened due to nitrogen quadrupolar effects and conformational exchange.
-
-
¹³C NMR: The spectrum would show the expected number of carbon signals, including distinct resonances for the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), the benzylic carbon, and the carbons of the piperazine ring. [8]
Applications and Pharmacological Context
The primary and most well-documented application of 1-(3-Chloro-benzyl)-piperazine dihydrochloride is as a versatile chemical intermediate. [2][6]Its structure is a valuable starting point for building more complex molecules, particularly in the field of medicinal chemistry.
-
Pharmaceutical Synthesis: The compound serves as a key building block for creating a wide range of drug candidates. The secondary amine of the piperazine ring is readily available for further functionalization (e.g., acylation, alkylation, or arylation) after deprotection or directly using the free base.
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Drug Discovery Context: While specific pharmacological data for this exact compound is not widely published, the benzylpiperazine class is extensively studied for its psychoactive properties. Many substituted piperazines interact with central nervous system targets. For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is a known 5-HT₂c serotonin receptor agonist and is a metabolite of the antidepressant trazodone. [9][10]This established activity within the broader chemical class underscores why derivatives like 1-(3-Chloro-benzyl)-piperazine are valuable tools for researchers exploring new modulators of serotonergic and other neurotransmitter systems.
Conclusion
1-(3-Chloro-benzyl)-piperazine dihydrochloride is a foundational chemical entity whose value lies in its structural versatility. Its physicochemical properties, characterized by the stability and solubility of the dihydrochloride salt, make it amenable to laboratory use. The straightforward and scalable synthesis allows for its ready availability as a precursor in multi-step synthetic campaigns. Coupled with robust analytical methodologies for quality control, this compound provides researchers and drug development professionals with a reliable and essential building block for the discovery and synthesis of novel, high-value chemical compounds.
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